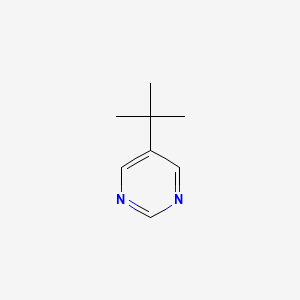
Ethyl 3-cyanoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-cyanoprop-2-enoate: is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid with a faint sweet smell and is known for its low viscosity. This compound belongs to the class of cyanoacrylates, which are widely used as adhesives due to their fast-setting and strong bonding properties .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-cyanoprop-2-enoate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium ethoxide as a catalyst in a Knoevenagel condensation reaction. This method is efficient and environmentally friendly, producing the desired product under mild conditions .
化学反応の分析
Types of Reactions: Ethyl 3-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: Rapid polymerization occurs in the presence of moisture.
Condensation: It can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate.
Common Reagents and Conditions:
Catalysts: Sodium ethoxide is commonly used in the Knoevenagel condensation reaction.
Solvents: Ethanol is often used as a solvent in these reactions.
Major Products: The primary product formed from these reactions is this compound itself, which can further polymerize to form strong adhesives .
科学的研究の応用
Ethyl 3-cyanoprop-2-enoate has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for ethyl 3-cyanoprop-2-enoate involves rapid polymerization upon contact with moisture. This polymerization forms strong bonds with various materials, making it an effective adhesive . In biological applications, it interacts with proteins to form stable bonds, which is useful for wound closure and tissue adhesion .
類似化合物との比較
Ethyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties.
Methyl 2-cyanoprop-2-enoate: A related compound used in similar applications.
Uniqueness: Ethyl 3-cyanoprop-2-enoate is unique due to its specific molecular structure, which allows for rapid polymerization and strong bonding properties. Its versatility in various applications, from industrial adhesives to medical uses, sets it apart from other similar compounds .
特性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
ethyl (E)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+ |
InChIキー |
AMQZZSZCLSVKLO-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C#N |
正規SMILES |
CCOC(=O)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
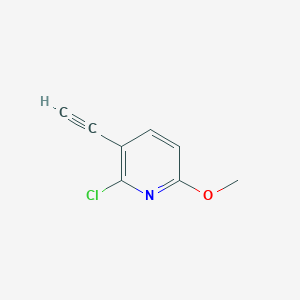
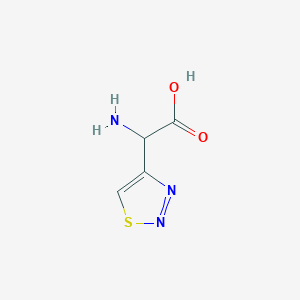


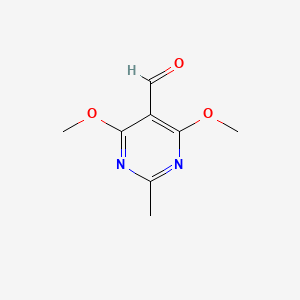
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
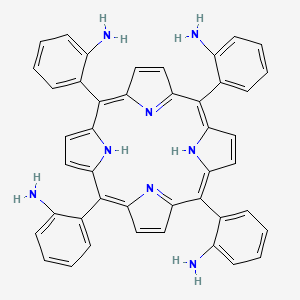

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
